

E7090: A Deep Dive into its Inhibition of the FGFR Signaling Pathway

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For Researchers, Scientists, and Drug Development Professionals

Introduction

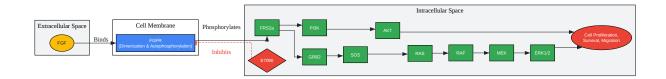
E7090, also known as tasurgratinib, is an orally available and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and migration.[1] Genetic aberrations in this pathway, such as gene fusions, mutations, and amplifications, are implicated in the oncogenesis of various cancers, making FGFRs a promising therapeutic target.[1][2] **E7090** has demonstrated potent antitumor activity in preclinical models and is under clinical investigation for the treatment of solid tumors with FGFR alterations.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols related to **E7090**'s effect on the FGFR signaling pathway.

Mechanism of Action

E7090 selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[4] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] The primary pathways activated include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6] **E7090** interferes with the binding of FGF to its receptor, thereby inhibiting FGFR-mediated signaling.[7] This leads to the suppression of tumor cell proliferation and induction of cell death in cancer cells that have an overactive FGFR pathway.[7]



A unique characteristic of tasurgratinib is its binding mode (Type V), which involves rapid and potent binding to FGFR, contributing to its high selectivity and antitumor effects.[4] Kinetic analysis has shown that **E7090** associates with FGFR1 more rapidly and dissociates more slowly compared to other FGFR inhibitors like ponatinib and AZD4547, respectively.[1]



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Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.

Quantitative Data In Vitro Kinase Inhibitory Activity

E7090 demonstrates high potency and selectivity for FGFR1, 2, and 3 over FGFR4 and other kinases.

Kinase Target	IC50 (nmol/L)
FGFR1	0.71[8]
FGFR2	0.50[8]
FGFR3	1.2[8]
FGFR4	120[8][9]
FGFR3 (K650E mutant)	3.1[8]
FGFR3 (K650M mutant)	16[8]



In Vitro Cellular Activity

E7090 effectively inhibits FGFR phosphorylation and cell proliferation in cancer cell lines with FGFR abnormalities.

Cell Line	Cancer Type	FGFR Abnormality	Assay	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	FGFR Phosphorylation	1.2[8]
SNU-16	Gastric Cancer	FGFR2 Amplification	Cell Proliferation	5.7[8]
Various (12 lines)	Multiple	FGFR1/2 Amp, FGFR1/3 Fusion, FGFR2/3 Mutation	Cell Proliferation	<100[8]

In Vivo Antitumor Activity

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, oral administration of **E7090** succinate once daily for 14 days resulted in significant, dosedependent tumor growth inhibition.[8]

E7090 Succinate Dose (mg/kg)	Tumor Growth Inhibition
6.25	Significant Inhibition[8]
12.5	Significant Inhibition[8]
25	Significant Inhibition[8]
50	Significant Inhibition[8]

Furthermore, **E7090** treatment prolonged survival in a 4T1 mouse lung metastasis model.[9]

Clinical Pharmacokinetics (Phase I Study)



A first-in-human Phase I study in patients with advanced solid tumors established the pharmacokinetic profile of **E7090**.[10]

Parameter	Value
Time to Max Concentration (Tmax)	2-5 hours (median)[10]
Terminal Elimination Half-life (T1/2)	15-27 hours[10]
Cmax and AUC(0-t)	Dose-dependent increases up to 180 mg[10]

Experimental Protocols Cell-Free Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **E7090** against various kinases.

Methodology:

- A panel of 93 kinases, including wild-type and mutated FGFR family members, was used.[8]
- The inhibitory activity of **E7090** on the enzymatic activity of these kinases was evaluated.[8]
- IC50 values were calculated based on the concentration of E7090 required to inhibit 50% of the kinase activity.[8]



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Figure 2: Workflow for Cell-Free Kinase Inhibition Assay.

Cell Proliferation Assay

Objective: To assess the antiproliferative activity of **E7090** on various cancer cell lines.

Methodology:



- A panel of 39 human cancer cell lines was tested.[8]
- Cells were seeded in 96-well plates and incubated with various concentrations of E7090 succinate for 72 hours.[11]
- Cell viability was measured using the Cell-Counting Kit-8.[8]
- The optical density (OD) was measured at 450 nm, with a reference wavelength of 650 nm. [8]
- IC50 values were calculated as the drug concentration that inhibited cell growth by 50%.[11]

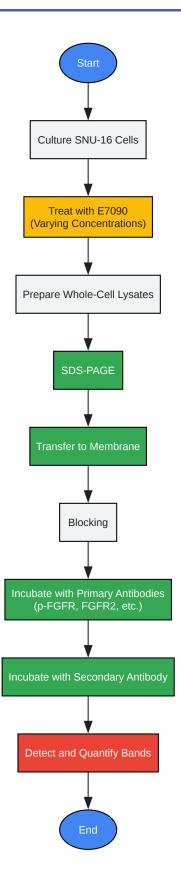
In Vitro Signal Inhibition Analysis (Western Blotting)

Objective: To evaluate the inhibitory effect of **E7090** on the cellular FGFR signaling pathway.

Methodology:

- SNU-16 cells were treated with indicated concentrations of **E7090** succinate for 4 hours.[8]
- Whole-cell lysates were prepared and subjected to Western blotting analysis.[8]
- Antibodies against phospho-FGFR (Y653/654), FGFR2, and downstream signaling molecules (FRS2α, ERK1/2, AKT) were used.[8]
- Band intensities were quantified to calculate the IC50 value for the inhibition of FGFR phosphorylation.[8]





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Figure 3: Workflow for Western Blotting Analysis.



Mouse Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor activity of **E7090**.

Methodology:

- Human cancer cells (e.g., SNU-16) are cultured and prepared for injection.[8][12]
- The cells are subcutaneously injected into nude mice.[8]
- Once tumors are established, mice are treated orally once daily with either vehicle or E7090 succinate at various doses for a specified period (e.g., 14 days).[8]
- Tumor volume and body weight are measured regularly during the treatment period.[8]
- Pharmacodynamic analysis can be performed by collecting blood and tumor samples at indicated time points to measure target engagement (e.g., inhibition of FGFR phosphorylation).[8]

Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic properties of **E7090** in patients.

Methodology:

- Blood samples for pharmacokinetic analysis are obtained before dosing and at specific time points after E7090 administration.[10]
- Plasma concentrations of E7090 are measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
- Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 are calculated.[10]

Clinical Development

A first-in-human, Phase I study of **E7090** in Japan evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2][10] The study found that **E7090** had a manageable safety profile, and no dose-limiting toxicities were observed up to a 140 mg daily dose.[10] Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at



doses of 100-140 mg.[2][10] The recommended dose for the subsequent expansion phase was determined to be 140 mg once daily.[2][10]

A Phase II study is currently evaluating the efficacy and safety of tasurgratinib (**E7090**) in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[13] Preliminary results from this study have shown promising antitumor activity.[13] Another Phase II trial, the FORTUNE trial, is investigating **E7090** in patients with advanced or recurrent solid tumors with various FGFR gene alterations.[3]

Conclusion

E7090 (tasurgratinib) is a potent and selective inhibitor of the FGFR signaling pathway with a well-defined mechanism of action. Preclinical data have demonstrated its significant antitumor activity in cellular and animal models harboring FGFR genetic abnormalities. Early clinical trials have established a manageable safety profile and a recommended dose for further investigation. Ongoing clinical studies will further elucidate the therapeutic potential of **E7090** as a targeted therapy for patients with FGFR-driven cancers.

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